Etifoxine-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Etifoxine-d5 is a deuterated analog of etifoxine, a non-benzodiazepine anxiolytic agent. Etifoxine is primarily used for the short-term management of adjustment disorder with anxiety. The deuterated version, this compound, is designed to improve the pharmacokinetic properties of the original compound by replacing certain hydrogen atoms with deuterium, which can lead to slower metabolism and longer duration of action.

Applications De Recherche Scientifique

Etifoxine-d5 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated analog is used to study the pharmacokinetics of etifoxine, including absorption, distribution, metabolism, and excretion.

Neuropharmacology: Research on the anxiolytic and neuroprotective properties of this compound helps in understanding its effects on the central nervous system.

Drug Development: this compound serves as a model compound for developing new anxiolytic agents with improved pharmacokinetic profiles.

Metabolic Studies: The compound is used to investigate the metabolic pathways and identify potential metabolites.

Mécanisme D'action

- Etifoxine-d5 is a benzoxazine class drug primarily used as an anxiolytic. Its primary targets include:

- Neurosteroid synthesis : this compound also affects neurosteroid synthesis. Neurosteroids play a role in regulating neuronal excitability and have anxiolytic properties .

- Unlike benzodiazepines, this compound may produce its anxiolytic effects through a dual mechanism:

- Binding to the mitochondrial translocator protein (TSPO) : this compound also binds to TSPO, although the exact binding site remains undetermined. This interaction likely contributes to its anxiolytic effects .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Etifoxine-d5, like its parent compound Etifoxine, interacts with GABAA receptors . It modulates GABAergic neurotransmission and neurosteroid synthesis . The modulation of these biochemical reactions contributes to its anxiolytic and anticonvulsant properties .

Cellular Effects

This compound has been shown to reduce pro-inflammatory cytokines levels without affecting anti-inflammatory cytokines levels in injured rats . It also reduces macrophages and glial activation, and reduces neuronal degeneration . These effects on various types of cells and cellular processes contribute to its neuroprotective, neuroplastic, and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves the modulation of GABAergic neurotransmission and neurosteroid synthesis . It acts as a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABAA receptors . This modulation at the molecular level contributes to its anxiolytic and anticonvulsant properties .

Temporal Effects in Laboratory Settings

In a rat model of traumatic brain injury, Etifoxine treatment for 2 days significantly reduced behavioral impairments . It also reduced pro-inflammatory cytokines levels, macrophages and glial activation, and neuronal degeneration . These findings suggest that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known that this compound modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may interact with enzymes or cofactors involved in these pathways.

Subcellular Localization

It is known that this compound modulates GABAergic neurotransmission and neurosteroid synthesis , suggesting it may be localized to areas of the cell involved in these processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Etifoxine-d5 involves the incorporation of deuterium into the etifoxine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into specific positions of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated starting materials to ensure the consistent incorporation of deuterium into the final product. The process would be optimized for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Etifoxine-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific positions on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Etifoxine-d5 can be compared with other anxiolytic agents, including:

Lorazepam: A benzodiazepine with similar anxiolytic effects but different mechanisms of action and side effect profiles.

Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action, primarily acting on serotonin receptors.

Alprazolam: Another benzodiazepine with anxiolytic properties but a higher potential for dependence and withdrawal symptoms.

Uniqueness

This compound is unique due to its dual mechanism of action involving both GABAergic modulation and neurosteroid synthesis. Additionally, the incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS |

1346598-10-4 |

|---|---|

Formule moléculaire |

C17H12ClN2OD5 |

Poids moléculaire |

305.82 |

Apparence |

Solid powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Numéros CAS associés |

21715-46-8 (unlabelled) |

Synonymes |

6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine |

Étiquette |

Etifoxine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)

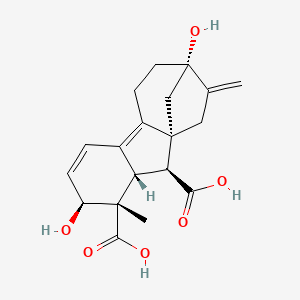

![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)